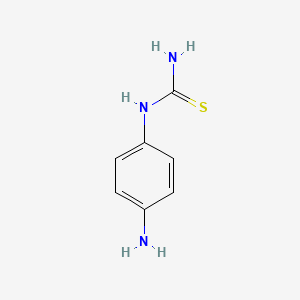

(4-Amino-phenyl)-thiourea

Description

BenchChem offers high-quality (4-Amino-phenyl)-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-phenyl)-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLRWLYVCHKHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Amino-phenyl)-thiourea chemical properties and structure

Whitepaper: Architectonics and Applications of (4-Amino-phenyl)-thiourea

Executive Summary

In the fields of advanced materials science and targeted drug discovery, bifunctional small molecules serve as the foundational building blocks for complex macromolecular architectures and highly specific enzyme inhibitors. (4-Amino-phenyl)-thiourea (also known as 1-(4-aminophenyl)thiourea or APTU) stands out as a highly versatile synthetic scaffold. By hosting both a primary amine (a classic covalent anchor) and a thiourea moiety (a potent bidentate hydrogen-bond donor), this molecule operates at the intersection of covalent linkage and supramolecular interaction.

As a Senior Application Scientist, I have structured this technical guide to explore the structural causality, synthesis methodologies, and downstream applications of (4-Amino-phenyl)-thiourea. Every protocol provided is designed as a self-validating system to ensure absolute rigorousness in bench-level execution.

Chemical and Structural Architectonics

The unique reactivity profile of (4-Amino-phenyl)-thiourea stems from its electronic segregation. The primary amine acts as an active nucleophile suitable for Schiff-base formations (e.g., dialdehyde condensations) or nucleophilic substitutions. Conversely, the thiourea group acts as a rigid, planar, double hydrogen-bond donor, crucial for organocatalysis and metalloenzyme active-site coordination.

The physical and computed chemical properties that dictate the solubility, reactivity, and drug-likeness of this compound are summarized below .

Table 1: Key Physicochemical Properties of (4-Amino-phenyl)-thiourea

| Property | Value | Source & Analytical Implication |

| IUPAC Name | 1-(4-aminophenyl)thiourea | Nomenclature baseline |

| Molecular Weight | 167.23 g/mol | Ideal for fragment-based drug design (FBDD) |

| Formula | C₇H₉N₃S | Elemental validation |

| Polar Surface Area (TPSA) | 96.2 Ų | Indicates high aqueous solubility potential |

| Hydrogen Bond Donors | 3 | Critical for COF and kinase inhibitor integration |

| Hydrogen Bond Acceptors | 2 | Dictates solvent interactions |

| Rotatable Bonds | 1 | High rigidity, lowering entropic penalty upon binding |

Synthesis Methodologies: A Self-Validating Protocol

Directly reacting p-phenylenediamine with a thiocyanate source often leads to uncontrolled bis-thiourea formation because both amines are electronically equivalent. To ensure synthetic integrity, we employ a monoprotection strategy . The causality behind this choice is fundamental: converting one amine to an acetamide dampens its nucleophilicity via resonance withdrawal into the carbonyl group, allowing the unmasked amine to react exclusively with the thiocyanate electrophile.

Standard Bench Protocol: Synthesis via Monoprotection

Phase 1: Regioselective Thiourea Formation

-

Dissolution: Suspend 1.0 equivalent of p-aminoacetanilide (the monoprotected precursor) in a 1M HCl aqueous solution.

-

Causality: The acidic environment protonates the unmasked amine to maintain solubility and generates thiocyanic acid (HSCN) in situ when the thiocyanate salt is introduced.

-

-

Nucleophilic Addition: Add 1.2 equivalents of ammonium thiocyanate. Elevate the reaction temperature to reflux (~100°C) for 3–4 hours.

-

Causality: Thermal energy is required to drive the nucleophilic addition of the amine to the central electrophilic carbon of HSCN. This is followed by rapid isomerization to form the stable thiourea moiety.

-

-

Isolation: Cool the vessel in an ice bath. The intermediate, 1-(4-acetamidophenyl)thiourea, will precipitate. Isolate via vacuum filtration and wash with cold distilled water.

Phase 2: Deprotection and System Validation 4. Hydrolysis: Suspend the isolated intermediate in a 10% NaOH aqueous solution. Reflux for 2 hours.

-

Causality: Base-catalyzed hydrolysis specifically cleaves the labile amide bond while preserving the base-stable thiourea group.

-

Neutralization: Cool the solution and neutralize cautiously with dilute HCl until the product precipitates. Avoid excess acid to prevent protonation of the newly liberated primary amine, which would drive it back into the aqueous phase.

-

Self-Validating Checkpoint: Recrystallize from ethanol. Record an FT-IR spectrum; the appearance of primary N-H stretching vibrations at 3265, 3337, and 3408 cm⁻¹ confirms successful deprotection. If deprotection fails, subsequent applications (like Schiff-base polymerizations) will automatically stall, serving as a built-in biochemical quality control .

Synthesis workflow of 1-(4-Aminophenyl)thiourea via monoprotection.

Downstream Applications: Polymeric and Pharmacological

Because the molecule presents two highly distinct reactive/interactive ends, it is extensively utilized in divergent scientific domains.

Covalent Organic Frameworks (COFs) as HBD Catalysts

In materials chemistry, 1-(4-aminophenyl)thiourea is utilized as a ditopic linker to create 2D Covalent Organic Frameworks. By condensing the primary amine with an aldehyde counterpart (such as 1,3,5-triformylphloroglucinol), the resulting COF-TpTU framework locks the thiourea moieties into specific, rigid geometries. These site-isolated thiourea groups act as potent Hydrogen-Bond-Donating (HBD) organocatalysts, effectively lowering the activation energy for processes like epoxide ring openings by tightly coordinating the target oxygen atom via dual N-H...O hydrogen bonds .

Carbonic Anhydrase Metalloenzyme Inhibitors

In drug development, the thiourea group is highly prized for its ability to coordinate with metal ions in enzyme active sites. Specifically, reacting 1-(4-aminophenyl)thiourea with various α-bromo esters yields thiazolone-benzenesulphonamide derivatives. These derivatives have demonstrated extraordinary potency as inhibitors of human carbonic anhydrases (hCA). Recent kinetic studies show these scaffold derivatives inhibiting the target hCA II and hCA VII in the extremely low nanomolar range (KIs ranging from 0.9 to 14.6 nM) .

High-Temperature Flame Retardant Polymers

When condensed with pyromellitic dianhydride or other complex dianhydrides, the compound yields poly(phenylthiourea azomethine imide)s and poly(thiourea-sulfone-imide)s. Introducing the rigid thiourea network into the polymer backbone dramatically increases flame retardancy and thermal stability, resulting in limiting oxygen index (LOI) values suitable for aerospace and high-temperature automotive applications .

Divergent application pathways of the 1-(4-Aminophenyl)thiourea scaffold.

Conclusion

(4-Amino-phenyl)-thiourea is a prime example of rational chemical architecture. By intelligently balancing a nucleophilic primary amine handle with an electrophile-activating thiourea pocket, it bridges the gap between molecular assembly (forming robust COFs and polyimides) and targeted pharmacology (metalloenzyme inhibition). For bench scientists, strictly controlling the synthetic pathway via monoprotection ensures reproducible, high-yield integration into complex downstream architectures.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 960204, (4-Amino-phenyl)-thiourea. Retrieved from[Link]

-

Krasniqi, V., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from[Link]

-

Li, Y., et al. (2017). A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst. Journal of the American Chemical Society, 139(47), 17082–17088. Retrieved from[Link]

-

Waris, G., Siddiqi, H.M., Twyman, L.J., Hussain, R., Akhter, Z., & Butt, M.S. (2013). Novel flame retardant poly(thiourea-sulfone-imide)s for high temperature applications: Synthesis and characterization. Turkish Journal of Chemistry, 37(6), 946-958. Retrieved from [Link]

Synthesis and characterization of (4-Amino-phenyl)-thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Amino-phenyl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-phenyl)-thiourea is a key organic intermediate, distinguished by its versatile chemical reactivity and significant role as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. We delve into the causal relationships behind established synthetic protocols, offering field-proven insights into optimizing reaction conditions. Furthermore, this document establishes a self-validating framework for analytical characterization, employing a suite of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By bridging theoretical principles with practical applications, this guide serves as an authoritative resource for professionals engaged in organic synthesis and the development of novel therapeutic agents.

Introduction: The Significance of (4-Amino-phenyl)-thiourea

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Their unique ability to act as both hydrogen bond donors and acceptors allows for robust interactions with biological targets like enzymes and receptors.[2] (4-Amino-phenyl)-thiourea, with its molecular formula C₇H₉N₃S, is a particularly valuable bifunctional molecule.[3] It incorporates a reactive thiourea moiety and a primary aromatic amine, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[4][5]

The applications of thiourea derivatives are extensive, spanning antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][6] The structural motif is central to the development of novel therapeutics, and a thorough understanding of the synthesis and characterization of key intermediates like (4-Amino-phenyl)-thiourea is paramount for innovation in drug discovery.[5][7][8]

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the first step in any rigorous scientific investigation.

| Property | Value | Source |

| IUPAC Name | (4-aminophenyl)thiourea | [3] |

| Molecular Formula | C₇H₉N₃S | [3][9] |

| Molecular Weight | 167.23 g/mol | [3] |

| Monoisotopic Mass | 167.05171847 Da | [3] |

| Physical Form | Solid | |

| InChIKey | ZJLRWLYVCHKHMM-UHFFFAOYSA-N | [3][9] |

| SMILES | C1=CC(=CC=C1N)NC(=S)N | [3][9] |

Figure 1: 2D Chemical Structure

Synthesis Methodology: A Protocol-Driven Approach

The synthesis of substituted thioureas is well-established, with the most prevalent method involving the reaction of an amine with an isothiocyanate.[2] Below, we detail a reliable protocol for the synthesis of (4-Amino-phenyl)-thiourea.

Synthesis via Reaction of p-Phenylenediamine

This protocol adapts a common synthetic route where an amine is reacted with a thiocyanate salt in the presence of acid to generate the target thiourea derivative.

Caption: Workflow for the synthesis of (4-Amino-phenyl)-thiourea.

Experimental Protocol:

Step 1: Reactant Dissolution

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve p-phenylenediamine (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

To this solution, add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) dropwise while stirring.

-

Add ammonium thiocyanate (0.12 mol) to the mixture.

-

Scientist's Note: The acidic medium is crucial for the protonation of the amine, facilitating the nucleophilic attack on the thiocyanate ion. An aqueous ethanol solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic thiocyanate salt.

-

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent mixture without loss of solvent.

-

Step 3: Isolation of Crude Product

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully neutralize the mixture by adding aqueous ammonia solution dropwise until the pH is approximately 7-8. A precipitate will form.

-

Causality: Neutralization deprotonates the ammonium salt of the product, causing the free base, (4-Amino-phenyl)-thiourea, which is less soluble in the aqueous medium, to precipitate out of the solution.

-

Step 4: Purification

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

-

Purify the crude product by recrystallization from ethanol.

-

Trustworthiness: Recrystallization is a robust method for purifying solid organic compounds. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent, and the lower solubility of the compound in the cold solvent, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A multi-spectroscopic approach provides the highest level of confidence.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of (4-Amino-phenyl)-thiourea is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 3470 - 3300 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | [10] |

| 3150 - 3300 | N-H Stretching | Thiourea (-NH-C(S)-NH-) | [10] |

| ~1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | [11] |

| 1590 - 1510 | C=C Stretching | Aromatic Ring | [10] |

| 1280 - 1250 | C=S Stretching | Thione | [12] |

| ~830 | C-H Bending (out-of-plane) | p-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy:

-

Aromatic Protons: The para-substituted benzene ring will typically show two doublets in the range of δ 6.6-7.5 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected, often around δ 4.9-5.5 ppm.[10] The chemical shift can vary with solvent, concentration, and temperature.

-

Thiourea Protons (-NH-): Two distinct broad singlets are expected for the two different N-H protons of the thiourea group, typically appearing downfield (δ 7.2-9.7 ppm) due to the electron-withdrawing effect of the thiocarbonyl group.[10]

-

Expertise Note: The signals for N-H protons are often broad and their integration may not be exact due to quadrupole broadening and chemical exchange.[13] A D₂O shake experiment can be performed to confirm these peaks; the addition of D₂O will cause the N-H signals to disappear as the protons are exchanged for deuterium.[13]

-

¹³C-NMR Spectroscopy:

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically in the range of δ 180-185 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons, appearing in the range of δ 115-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

-

Molecular Ion Peak (M⁺): For C₇H₉N₃S, the exact mass is 167.05. An electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 167.

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z = 168.06.[9]

Applications in Drug Development and Chemical Synthesis

(4-Amino-phenyl)-thiourea is not merely a synthetic target but a launchpad for creating molecules with significant biological and chemical utility.

Caption: Application pathways for (4-Amino-phenyl)-thiourea.

-

Antimicrobial and Anticancer Agents: The thiourea moiety is a cornerstone in the design of compounds with potent antibacterial, antifungal, and anticancer activities.[6][7] The (4-Amino-phenyl)-thiourea scaffold allows for further chemical modifications at the amino group to develop libraries of new drug candidates.

-

Precursor for Heterocycles: The compound is a valuable starting material for synthesizing various heterocyclic systems, such as thiazoles, which are themselves important pharmacophores.[4]

-

Chemosensors: Thiourea derivatives are effective chemosensors, capable of binding to specific metal ions and signaling their presence, which has applications in environmental monitoring.[14][15]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a professional laboratory setting. Thiourea and its derivatives should be handled with care.

-

General Precautions: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid dust formation and inhalation. Do not eat, drink, or smoke in the work area.[17][18]

-

Hazards: Thiourea derivatives can be harmful if swallowed.[18] They may be suspected of causing cancer and damaging an unborn child.[18]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[16]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[16][17]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[16]

-

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store locked up and away from incompatible materials.[16][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

References

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). ResearchGate. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. (2020). Taylor & Francis Online. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). MDPI. [Link]

-

(4-amino-phenyl)-thiourea (C7H9N3S) - PubChemLite. (n.d.). PubChem. [Link]

-

(4-Amino-phenyl)-thiourea | C7H9N3S | CID 960204 - PubChem. (n.d.). PubChem. [Link]

-

Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (2023). Chemos. [Link]

-

SAFETY DATA SHEET - Thiourea - Nexchem. (2022). Nexchem. [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (2016). Malaysian Journal of Analytical Sciences. [Link]

-

(PDF) Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea - ResearchGate. (2025). ResearchGate. [Link]

-

Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

A novel 4-phenyl amino thiourea derivative designed for real-time ratiometric–colorimetric detection of toxic Pb2C - Taylor & Francis. (2017). Taylor & Francis Online. [Link]

-

(IUCr) Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2023). International Union of Crystallography. [Link]

-

(PDF) Synthesis and characterization of bis-thiourea having amino acid derivatives. (n.d.). ResearchGate. [Link]

-

1 H-NMR spectra of the thiourea derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Thiourea, phenyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024). MDPI. [Link]

-

Synthesis and characterization of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and preliminary study towards binding with metal ions - AIP Publishing. (2016). AIP Publishing. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011). MDPI. [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals - Jetir.Org. (n.d.). JETIR. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - ARPI - UNIPI. (2022). Università di Pisa. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. (n.d.). TSI Journals. [Link]

-

Thiourea - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

-

Thiourea, N,N'-bis(4-aminophenyl)- - ChemBK. (n.d.). ChemBK. [Link]

-

FTIR Spectrum of thiourea. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Phenol, 4-amino- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

-

Thiourea - SpectraBase. (n.d.). SpectraBase. [Link]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (4-Amino-phenyl)-thiourea | C7H9N3S | CID 960204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. annexechem.com [annexechem.com]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. PubChemLite - (4-amino-phenyl)-thiourea (C7H9N3S) [pubchemlite.lcsb.uni.lu]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. chemos.de [chemos.de]

- 18. nexchem.co.uk [nexchem.co.uk]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Physicochemical Profiling and Synthetic Utilities of 1-(4-Aminophenyl)thiourea

Executive Summary

The compound 1-(4-Aminophenyl)thiourea (CAS: 3394-08-9), also referenced as (4-Amino-phenyl)-thiourea, serves as a highly versatile bifunctional building block in modern medicinal chemistry and materials science. Featuring both a para-substituted primary amine and a nucleophilic thiourea moiety, it acts as a crucial intermediate for generating fused heterocyclic pharmacophores (such as 2,6-diaminobenzothiazole) and functions as an active chelator against metalloenzymes.

This whitepaper provides a rigorously detailed, causality-driven examination of the physicochemical properties, structural behaviors, and standardized experimental protocols surrounding this compound, equipping researchers with validated systems for their own laboratory workflows.

Molecular Architecture and Physicochemical Parameters

Understanding the base physicochemical properties of 1-(4-Aminophenyl)thiourea is the first step in determining its trajectory in drug design, particularly regarding Lipinski’s Rule of Five and ligand-target interaction.

Quantitative Data Profile

The following properties summarize the computational and empirically validated metrics of the compound[1]:

| Physicochemical Parameter | Value | Pharmacological / Structural Implication |

| Molecular Weight | 167.23 g/mol | Ideal for hit-to-lead optimization; allows extensive structural derivatization without exceeding the 500 Da limit. |

| Topological Polar Surface Area | 96.2 Ų | Good intestinal permeability; however, highly restricted blood-brain barrier (BBB) traversal (usually requires < 90 Ų). |

| XLogP3 | 0.0 | Highly balanced aqueous/lipid distribution. It requires lipophilic side-chain functionalization for specialized tissue targeting. |

| H-Bond Donors | 3 | High capacity for target anchoring (via the |

| H-Bond Acceptors | 2 | Facilitates precise spatial orientation within receptor pockets. |

| Rotatable Bonds | 1 | High rigidity. The planar nature reduces entropic penalties upon binding to enzyme active sites. |

Structural Reactivity & Tautomerization

Thiourea derivatives exhibit dynamic tautomeric equilibrium between their thione (

Pharmacological Application: Metalloenzyme Inhibition

Arylthioureas are notoriously potent inhibitors of metalloenzymes such as tyrosinase (contains a binuclear copper center) and urease (contains nickel).

The Causal Mechanism of Inhibition

The thiourea acts as a substrate mimic. When 1-(4-aminophenyl)thiourea enters the active site, the highly nucleophilic sulfur outcompetes endogenous substrates (like L-DOPA) by directly coordinating with the soft

Fig 1. Mechanistic pathway of Tyrosinase inhibition via S-Cu²⁺ coordination.

Self-Validating Protocol: In Vitro Tyrosinase Inhibition Assay

This system relies on kinetic validation. Measuring the linear initial velocity over end-point values prevents false positives caused by nonspecific protein aggregation.

Materials & Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (2 mM in 50 mM Phosphate Buffer, pH 6.8).

-

1-(4-aminophenyl)thiourea stock (dissolved in 5% DMSO).

-

Positive Control: Kojic Acid.

Step-by-Step Workflow:

-

Preparation: In a 96-well UV-transparent plate, dispense 140 µL of 50 mM phosphate buffer (pH 6.8).

-

Inhibitor Loading: Add 20 µL of 1-(4-aminophenyl)thiourea at varying concentrations (0.1 µM to 100 µM). Causality: DMSO must not exceed 1% final well volume to avoid solvent-induced denaturation of the tyrosinase.

-

Enzyme Incubation: Add 20 µL of tyrosinase (50 Units/mL). Pre-incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the ligand to reach equilibrium with the

center before the competitive substrate is introduced. -

Reaction Initiation: Add 20 µL of 2 mM L-DOPA to all wells using a multichannel pipette.

-

Kinetic Readout: Immediately measure the absorbance at 475 nm (detecting the oxidation product, dopachrome) continuously every 30 seconds for 10 minutes.

-

Validation Check: Compare the linear slope (

) against the Kojic Acid control. A strict correlation between decreasing slope and increasing inhibitor concentration validates the target mechanism.

Synthetic Application: The Hugerschoff Oxidative Cyclization

From a process chemistry standpoint, 1-(4-aminophenyl)thiourea is predominantly used to synthesize 2,6-diaminobenzothiazole , a privileged scaffold heavily patented for producing dyes and neurologically active drug precursors[3].

The classical Hugerschoff reaction relies on the oxidative cyclization of arylthioureas utilizing halogens (typically

Fig 2. The Hugerschoff Oxidative Cyclization Workflow to Benzothiazole.

Self-Validating Protocol: Synthesis of 2,6-Diaminobenzothiazole

Causality in process variables is critical here. Solvent selection and thermal control dictate whether the molecule undergoes proper intramolecular cyclization or degrades into intermolecular disulfide dimeric sludge.

Step-by-Step Workflow:

-

Substrate Dissolution: Suspend 10.0 g of 1-(4-aminophenyl)thiourea in 100 mL of Glacial Acetic Acid within a three-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel.

-

Causality: Glacial acetic acid serves a dual purpose: it acts as a polar, non-nucleophilic solvent and a mild proton source that stabilizes the transition states during bromination without hydrolyzing the thiourea.

-

-

Thermal Conditioning: Submerge the flask in an ice-salt bath. Wait until the internal temperature registers strictly below 5 °C.

-

Bromination: Charge the dropping funnel with 3.2 mL of liquid bromine dissolved in 20 mL of glacial acetic acid. Add this solution dropwise over 60 minutes, ensuring the internal temperature never exceeds 5 °C.

-

Causality: The low temperature kinetically favors intramolecular electrophilic aromatic substitution over thermodynamically driven side reactions (e.g., intermolecular dimerization via disulfide linkages).

-

-

Cyclization Maturation: Once addition is complete, allow the mixture to stir at 5 °C for 2 hours, then slowly warm to room temperature over another 2 hours. A yellow/orange precipitate (the hydrobromide salt of the product) will form.

-

Neutralization and Isolation: Pour the slurry into 400 mL of crushed ice-water. Slowly add concentrated Ammonium Hydroxide (

) until the pH reaches 8.0 - 9.0.-

Causality: The basification eliminates HBr and breaks the salt complex, forcing the free-base 2,6-diaminobenzothiazole to precipitate aggressively.

-

-

Filtration and Washing: Filter the precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol to yield pure 2,6-diaminobenzothiazole. Monitor purity via TLC against the starting material.

Conclusion

Through strict manipulation of its fundamental physical parameters and tautomeric reactivity, 1-(4-aminophenyl)thiourea acts as a foundational pillar in medicinal and synthetic disciplines. Its capacity as a soft ligand makes it highly potent against target metalloenzymes, while its highly specific intramolecular reactivity under oxidative conditions allows for the robust construction of benzothiazole pharmacophores. To guarantee success, process scientists and researchers must adhere to strict thermodynamic, kinetic, and solvent controls as outlined in the self-validating methodologies above.

References

-

PubChem: (4-Amino-phenyl)-thiourea (CID: 960204). Complete physicochemical dataset, topological surface area, and computed rules. Verified structure and properties.[1]

-

URL:[Link]

-

-

US Patent 4252963A: Process for the manufacture of 2-amino-arylenothiazoles. Detailed procedures documenting the oxidative conversion of 4-aminophenylthiourea to benzothiazole scaffolds.[3]

- URL

-

Wikipedia: Thiourea. Fundamental chemical descriptions of the tautomeric equilibrium, basicity, and planar structure relevant to sulfur nucleophilicity.[2]

-

URL: [Link]

-

Sources

- 1. (4-Amino-phenyl)-thiourea | C7H9N3S | CID 960204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. US4252963A - Process for the manufacture of 2-amino-aryleno-thiazole compounds and of derivatives thereof N-substituted in the ring - Google Patents [patents.google.com]

Biological activities of (4-Amino-phenyl)-thiourea and its derivatives

An In-Depth Technical Guide to the Biological Activities of (4-Amino-phenyl)-thiourea and its Derivatives

Introduction: The Versatile Scaffold of Phenylthiourea

Thiourea, an organosulfur compound structurally similar to urea with a sulfur atom replacing the oxygen, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives, particularly those incorporating a phenyl ring, have attracted significant attention due to their wide spectrum of biological activities.[1][2][3][4] The (4-Amino-phenyl)-thiourea core, specifically, offers a unique combination of a reactive thiourea moiety and an aniline group, providing a versatile platform for synthetic modification. These modifications allow for the fine-tuning of electronic and lipophilic properties, leading to compounds with enhanced potency and selectivity against various biological targets. This guide provides a technical overview of the principal biological activities of (4-Amino-phenyl)-thiourea derivatives, focusing on their anticancer and antimicrobial properties, supported by mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity: A Primary Therapeutic Frontier

The development of novel anticancer agents is a critical endeavor in modern drug discovery.[5][6] Phenylthiourea derivatives have emerged as a promising class of cytotoxic agents, demonstrating efficacy against a range of cancer cell lines, including those of the breast, colon, prostate, and lung.[2][7][8]

Mechanisms of Cytotoxic Action

The anticancer effects of phenylthiourea derivatives are often multifactorial, involving the modulation of several key cellular pathways.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that potent derivatives can trigger both early and late-stage apoptosis in cancer cells.[7][8] This is often accompanied by an increase in the production of reactive oxygen species (ROS) and the activation of key executioner enzymes like caspase-3 and caspase-7, which dismantle the cell in a controlled manner.[8]

-

Kinase Inhibition: Many thiourea derivatives function as kinase inhibitors. They can interfere with the signaling of crucial receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are often overactive in tumors and play a vital role in cell proliferation and angiogenesis.[2][7][9]

-

Cell Cycle Arrest: These compounds can halt the cell cycle, preventing cancer cells from progressing through the phases required for division. Analysis has revealed that certain derivatives cause an accumulation of cells in the sub-G1 and G0/G1 phases, effectively stopping proliferation.[8]

-

Inhibition of Signaling Pathways: Specific signaling pathways critical for cancer cell survival and migration, such as the Wnt/β-catenin pathway, have been shown to be inhibited by certain thiourea analogs.[7]

Below is a diagram illustrating the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism triggered by these compounds.

Caption: Intrinsic apoptosis pathway induced by thiourea derivatives.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The cytotoxic potency of (4-Amino-phenyl)-thiourea derivatives is highly dependent on the nature and position of substituents on the phenyl rings. Structure-activity relationship studies have provided key insights:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), on the phenyl ring often enhances anticancer activity.[7][10] For instance, derivatives with 3,4-dichloro and 4-CF3 substitutions have demonstrated high cytotoxicity against colon and prostate cancer cells.[7]

-

Positional Isomerism: The position of these substituents is crucial. A chlorine atom at the para-position (4-Cl) of a benzoyl ring attached to the thiourea core significantly increases potency against MCF-7 breast cancer cells compared to the unsubstituted analog.[10] This effect is further amplified with a second chlorine at the ortho-position (2,4-diCl).[10]

-

Lipophilicity: Modulating the lipophilicity (hydrophobicity) of the molecule can improve its ability to cross cell membranes, potentially increasing its efficacy.

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected phenylthiourea derivatives against various human cancer cell lines.

| Compound Class/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(Trifluoromethyl)phenylthiourea analog | SW620 (Metastatic Colon) | 1.5 ± 0.72 | [7] |

| 3-(Trifluoromethyl)phenylthiourea analog | K562 (Leukemia) | 6.3 | [2] |

| 3-(Trifluoromethyl)phenylthiourea analog | SW480 (Primary Colon) | 9.0 | [2] |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.49 | [10] |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [10] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |

| 1-Aryl-3-(pyridin-2-yl)thiourea analog | MCF-7 (Breast) | 1.3 | [2] |

| 1-Aryl-3-(pyridin-2-yl)thiourea analog | SkBR3 (Breast) | 0.7 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10][11]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Rationale: To ensure reproducible results, it is critical to use healthy, authenticated cell lines maintained in their exponential growth phase.[5]

-

Procedure: Maintain the chosen cancer cell line (e.g., MCF-7) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[5] Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

-

Compound Treatment:

-

Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid solvent-induced toxicity.

-

Procedure: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.

-

-

Incubation:

-

Rationale: An incubation period of 48-72 hours is typical, allowing sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

-

Procedure: Incubate the plate for the predetermined time period (e.g., 72 hours) at 37°C with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Rationale: The MTT reagent must be added to allow for its conversion to formazan by metabolically active cells. The insoluble formazan crystals must then be dissolved to allow for spectrophotometric measurement.

-

Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.

-

Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Part 2: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents.[3] Thiourea derivatives have demonstrated significant potential, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14][15]

Spectrum and Mechanism of Action

The antimicrobial efficacy of these compounds is often selective. Many derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis, and fungi such as Candida albicans, while showing less activity against Gram-negative bacteria.[12][13]

The proposed mechanisms include:

-

Cell Wall Disruption: Evidence from transmission electron microscopy suggests that some derivatives can disrupt the integrity of the bacterial cell wall, a critical protective barrier.[13]

-

Enzyme Inhibition: Thiourea derivatives can act as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[14]

-

Metabolic Disruption: Some compounds have been shown to interfere with critical metabolic pathways. For example, one derivative was found to destroy the NAD+/NADH homeostasis in MRSA, leading to cell death.[13]

Structure-Activity Relationship (SAR) in Antimicrobial Agents

-

Halogenation: As with anticancer activity, the introduction of halogen atoms, particularly trifluoromethyl (CF3) groups at the meta-position on the phenyl ring, appears to promote antibacterial action.[12]

-

Heterocyclic Moieties: Incorporating other heterocyclic rings (e.g., imidazole, triazine, triazole) can significantly enhance antimicrobial potency and broaden the spectrum of activity.[14][15]

-

Lipophilicity and Hydrogen Bonding: The overall lipophilicity and the hydrogen-bonding capacity of the N-H groups in the thiourea linker are crucial for interaction with microbial targets.

The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), for selected thiourea derivatives.

| Compound Class/Moiety | Microorganism | MIC (µg/mL) | Reference |

| Thiadiazole-Thiourea Hybrid | Staphylococcus aureus | 0.95 ± 0.22 | [14] |

| Thiadiazole-Thiourea Hybrid | Bacillus subtilis | 1.15 ± 0.15 | [14] |

| Imidazole-Thiourea Hybrid | Staphylococcus aureus | 5.12 ± 0.05 | [14] |

| Imidazole-Thiourea Hybrid | Pseudomonas aeruginosa | 2.48 ± 0.11 | [14] |

| 3-amino-1,2,4-triazole derivative | Staphylococcus aureus (MRSA) | 4 - 64 | [15] |

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Rationale: A standardized bacterial concentration is essential for reproducibility.

-

Procedure: From a fresh culture plate, select several colonies of the test microorganism. Suspend them in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Serial Dilution of Compound:

-

Rationale: This creates a concentration gradient to precisely identify the point of growth inhibition.

-

Procedure: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as the growth control (no compound).

-

-

Inoculation:

-

Rationale: Each well must receive a consistent and appropriate number of bacteria for the test to be valid.

-

Procedure: Dilute the standardized inoculum from Step 1 into the broth. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Rationale: The incubation period allows for bacterial growth in wells where the compound concentration is below the inhibitory level.

-

Procedure: Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Rationale: Visual inspection for turbidity (cloudiness) is the simplest method to assess bacterial growth.

-

Procedure: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound in which no turbidity is observed.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Other Notable Biological Activities

Beyond their potent anticancer and antimicrobial effects, (4-Amino-phenyl)-thiourea derivatives have been investigated for other therapeutic applications.

-

Antiviral Activity: Certain novel thioureas have been evaluated for their ability to combat various viruses. Some derivatives have shown the ability to block the replication of HIV-1 and HIV-2 strains in vitro.[16]

-

Antioxidant Activity: The thiourea scaffold is also associated with antioxidant properties. Derivatives have been shown to be effective scavengers of free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), which is relevant for combating oxidative stress implicated in numerous diseases.[1][17][18]

-

Enzyme Inhibition: These compounds have been tested for their inhibitory effects against various enzymes, including tyrosinase, cholinesterase, and α-glucosidase, suggesting potential applications in areas beyond oncology and infectious disease.[19][20]

Conclusion and Future Perspectives

(4-Amino-phenyl)-thiourea and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their established anticancer and antimicrobial activities, driven by diverse mechanisms of action, underscore their potential as lead structures in drug development. The ease of synthetic modification allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on synthesizing novel hybrid molecules that combine the thiourea core with other pharmacophores to create multi-target agents, developing derivatives with improved in vivo efficacy and safety profiles, and further elucidating their complex mechanisms of action to identify new therapeutic targets.

References

- BenchChem. Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds.

- MDPI. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.

- PubMed. A simple and reliable approach for assessing anticancer activity in vitro.

- PubMed. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells.

- Springer Nature Experiments. A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis.

- YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.

- Unknown Source. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- ijpbs. A Review on in-vitro Methods for Screening of Anticancer Drugs.

- PubMed. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide.

- Benchchem. Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide.

- Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.

- Unknown Source. Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives.

- Benchchem. Unveiling the Potential of Thiourea Derivatives: A Comparative Analysis of 1-(4-Acetylphenyl)-3-benzylthiourea and its Analogs.

- PMC. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.

- ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review.

- Unknown Source. Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives.

- Scholars Research Library. Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.

- ResearchGate. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents.

- PMC. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.

- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review.

- MDPI. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.

- PubMed. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.

- (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- RSC Publishing. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity.

- RSC Advances (RSC Publishing). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.

- PubMed. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine.

- Unknown Source. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jppres.com [jppres.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors | MDPI [mdpi.com]

- 15. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajol.info [ajol.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

(4-Amino-phenyl)-thiourea: A Comprehensive Technical Review for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of (4-Amino-phenyl)-thiourea

(4-Amino-phenyl)-thiourea, also known as 1-(4-aminophenyl)thiourea, is an organosulfur compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, featuring a thiourea core linked to an aminophenyl group, provides a versatile and privileged scaffold for the development of novel therapeutic agents and functional materials.[1] The thiourea moiety's sulfur atom and N-H groups can act as hydrogen bond acceptors and donors, respectively, enabling significant interactions with a wide array of biological targets like enzymes and receptors.[1] This guide offers a senior-level perspective on the synthesis, properties, and diverse applications of this compound, providing detailed protocols and mechanistic insights to facilitate advanced research and development.

Physicochemical Properties

Understanding the fundamental properties of (4-Amino-phenyl)-thiourea is crucial for its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C7H9N3S | [2] |

| Molar Mass | 167.23 g/mol | [2] |

| IUPAC Name | (4-aminophenyl)thiourea | [2] |

| Appearance | Solid | [3] |

| Canonical SMILES | C1=CC(=CC=C1N)NC(=S)N | [2] |

| InChI Key | ZJLRWLYVCHKHMM-UHFFFAOYSA-N | [2] |

Synthesis and Characterization: A Practical Workflow

The most prevalent and efficient method for synthesizing N-substituted thioureas involves the reaction of an amine with a suitable isothiocyanate.[1] However, a common laboratory-scale synthesis for phenylthiourea derivatives involves the use of ammonium thiocyanate with an aniline derivative.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of phenylthiourea derivatives.

Detailed Experimental Protocol: Synthesis of a Phenylthiourea Derivative

This protocol is adapted from general procedures for synthesizing phenylthiourea compounds and should be optimized for specific derivatives.[4]

Objective: To synthesize a phenylthiourea derivative from an aniline precursor.

Materials:

-

Substituted Aniline (e.g., Aniline, 0.1 mol, 9.3g)

-

Concentrated Hydrochloric Acid (10 mL)

-

Ammonium Thiocyanate (NH4SCN, 0.1 mol, 7.6g)

-

Deionized Water

-

Ethanol (for recrystallization)

-

250 mL Conical Flask

-

Reflux Apparatus

-

Ice Bath

-

Filtration Apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Aniline Salt: In a 250 mL conical flask, dissolve the aniline (0.1 mol) in 10 mL of concentrated HCl. Carefully dilute the solution with water to a total volume of 100 mL. This step protonates the amine, making it soluble and reactive.

-

Addition of Thiocyanate: Prepare a solution of ammonium thiocyanate (0.1 mol) in 50 mL of warm water. Add this solution to the aniline hydrochloride solution with constant stirring.

-

Reaction (Reflux): Heat the resulting reaction mixture to reflux using a water bath for 30-45 minutes. During this time, the isothiocyanate is formed in situ and reacts with the amine.

-

Crystallization: After the reflux period, cool the reaction mixture in an ice bath for at least 30 minutes to induce crystallization of the product.

-

Isolation: Filter the obtained white crystals using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified phenylthiourea derivative.

-

Validation: Determine the melting point of the purified product and perform spectroscopic analysis (e.g., IR, NMR) to confirm its structure and purity.[4]

Key Applications and Mechanisms of Action

(4-Amino-phenyl)-thiourea and its derivatives exhibit a remarkable spectrum of biological activities, making them a focal point in drug discovery.[1][5]

Antitubercular Activity

Thiourea derivatives have shown significant promise as agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6][7]

-

Mechanism of Action: While the exact mechanisms for all derivatives are not fully elucidated, some are known to target specific enzymes essential for the mycobacterium's survival. For example, some thiourea compounds are designed as analogues of thiocarlide, a known anti-tuberculosis agent.[7]

-

Structure-Activity Relationship (SAR): Studies have shown that modifications to the phenyl ring can drastically alter activity. For instance, the compound 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be highly potent against both M. tuberculosis H37Rv and an isoniazid-resistant strain.[8] This highlights the importance of the fluorophenyl and hydrazone moieties for enhanced efficacy. One study found that certain derivatives were highly potent, with MIC90 values as low as 11.2 μM against the H37RV Mtb strain.[9]

Anticancer Activity

The antiproliferative properties of thiourea derivatives against various cancer cell lines are well-documented.[5][10]

-

Mechanism of Action: The anticancer effects are often multifactorial. Many halogenated phenylthiourea derivatives induce apoptosis (programmed cell death) in cancer cells.[11][12] This is often confirmed by observing an increase in the activation of key executioner enzymes like caspase-3 and caspase-7.[12] Furthermore, these compounds can cause cell cycle arrest, typically in the G0/G1 or sub-G1 phases, and increase the production of reactive oxygen species (ROS), which enhances their anticancer effects.[12] Some derivatives also inhibit crucial signaling pathways, such as those involving the epidermal growth factor receptor (EGFR).[13]

-

Illustrative Anticancer Mechanism:

Caption: Proposed pro-apoptotic mechanism of phenylthiourea derivatives in cancer cells.

-

Quantitative Data: The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50). The nature and position of substituents on the phenyl ring significantly impact this value.

Derivative Type Cancer Cell Line IC50 (µM) Reference 3,4-dichlorophenylthiourea SW620 (Metastatic Colon) 1.5 ± 0.72 [11] 4-CF3-phenylthiourea SW620 (Metastatic Colon) 5.8 ± 0.76 [11] N-(4-chlorobenzoyl)-N'-phenylthiourea MCF-7 (Breast) 0.49 [14] N-(2,4-dichlorobenzoyl)-N'-phenylthiourea MCF-7 (Breast) 0.31 [14] As the data indicates, electron-withdrawing groups like halogens often enhance cytotoxic activity.[14]

Antiviral Activity

The thiourea scaffold has been explored for activity against a range of viruses, including HIV and Hepatitis B Virus (HBV).[15][16]

-

Anti-HIV Activity: Certain derivatives have been shown to block HIV-1 and HIV-2 replication in MT-4 cells. For example, one study reported a derivative with an IC50 value of 54.9 µg/ml against HIV-1.[15]

-

Anti-HBV Activity: More recently, novel thiourea derivatives have demonstrated potent antiviral activity against Hepatitis B Virus, comparable to the established drug Entecavir.[16] Their proposed mechanism involves suppressing HBV replication by masking the effects of the HBx protein.[16]

-

Other Viruses: Activity has also been noted against other viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-zoster virus.[15] The curative effects of some chiral thiourea derivatives against Tobacco Mosaic Virus (TMV) have also been reported, with inhibitory rates comparable to commercial agents.[17]

Corrosion Inhibition

Beyond medicine, thiourea derivatives are effective corrosion inhibitors for metals like steel and aluminum in acidic environments.[18][19][20]

-

Mechanism of Inhibition: The inhibitory action is due to the adsorption of the molecules onto the metal surface.[21] The sulfur and nitrogen atoms act as adsorption centers.[20] This forms a protective film that isolates the metal from the corrosive medium, hindering both anodic and cathodic reactions.[21] The adsorption process often follows the Langmuir adsorption isotherm and is considered a mix of physical (electrostatic) and chemical adsorption.[22]

Future Directions and Conclusion

(4-Amino-phenyl)-thiourea and its analogues represent a "privileged scaffold" in chemical and pharmaceutical sciences.[1] The synthetic accessibility and the wide range of tunable biological activities ensure their continued relevance. Future research will likely focus on synthesizing derivatives with higher potency and selectivity for specific biological targets, particularly in the development of next-generation antitubercular and anticancer agents.[9] Further investigation into their mechanisms of action, especially through advanced molecular docking and in vivo studies, will be critical to translating these promising compounds from the laboratory to clinical applications. The versatility of the thiourea core suggests that its application space is far from exhausted, promising new discoveries in both medicine and materials science.

References

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

-

Al-Ostath, A. I., Al-Assaf, S. A., & Al-Wahaibi, L. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Sokornova, T., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]

-

PubChem. (4-Amino-phenyl)-thiourea. National Center for Biotechnology Information. [Link]

-

Sokornova, T., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. PubMed. [Link]

-

Gümüş, M., et al. (2023). Novel thiourea derivatives against Mycobacterium tuberculosis: synthesis, characterization and molecular docking studies. Taylor & Francis Online. [Link]

-

Karakuş, S., et al. (2009). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. PubMed. [Link]

-

Patil, S. L., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. EKB. [Link]

-

ChemBK. Thiourea, N,N'-bis(4-aminophenyl)-. ChemBK. [Link]

-

ResearchGate. (2019). Synthesis of 1–(4-aminophenyl)-3-phenylurea and 1–(4-aminophenyl)-3-phenylthiourea derivatives. ResearchGate. [Link]

-

Panek, D., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Khanye, S. D., et al. (2024). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium tuber. TUTDoR. [Link]

-

American Chemical Society. (1951). Some Phenylthiourea Derivatives and their Antituberculous Activity. Journal of the American Chemical Society. [Link]

-

Karakuş, S., et al. (2009). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. Semantic Scholar. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells. Semantic Scholar. [Link]

-

Sriram, D., et al. (2006). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. PubMed. [Link]

-

Vracar, L. M., & Drazic, D. M. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. CORROSION. [Link]

-

Wang, G. X., et al. (2010). Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs. PMC. [Link]

-

Unknown Author. (Year). Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. International Journal of ChemTech Research. [Link]

-

Wang, B., et al. (2023). Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. CNKI. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Wiley. Thiourea. SpectraBase. [Link]

-

Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

-

Loto, R. T., & Loto, C. A. (2017). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. ResearchGate. [Link]

-

Liu, X. F., et al. (2009). Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. ACS Publications. [Link]

-

Radi, M., & Schenone, S. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

-

Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

-

Journal of Materials and Environmental Science. (2016). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science. [Link]

-

Singh, A. K., et al. (2007). Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Amino-phenyl)-thiourea | C7H9N3S | CID 960204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(4-aminophenyl)thiourea | 6268-26-4 [sigmaaldrich.com]

- 4. aensiweb.com [aensiweb.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [tutvital.tut.ac.za]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jppres.com [jppres.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. content.ampp.org [content.ampp.org]

- 19. mjas.analis.com.my [mjas.analis.com.my]

- 20. jmaterenvironsci.com [jmaterenvironsci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ythx.scu.edu.cn [ythx.scu.edu.cn]

Harnessing the Versatility of Thiourea Derivatives: A Guide to Novel Research Applications

An In-Depth Technical Guide for Researchers

Executive Summary: The thiourea scaffold, characterized by its central -NH-C(=S)-NH- linkage, represents a privileged structure in modern chemistry and drug discovery. Its unique electronic properties, including the capacity for hydrogen bonding and metal coordination, have made its derivatives a focal point of intensive research. This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of novel thiourea derivatives. We delve into their significant potential in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents, while also exploring their utility in industrial and analytical applications such as corrosion inhibition and chemical sensing. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this versatile class of compounds.

Chapter 1: The Thiourea Scaffold: A Privileged Structure in Modern Research

The thiourea moiety is an organosulfur compound with the formula (R¹R²N)(R³R⁴N)C=S. It is a structural analog of urea where the oxygen atom is replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties that are central to its broad utility.

The remarkable versatility of the thiourea scaffold stems from its key chemical features:

-

Hydrogen Bonding: The two nitrogen atoms act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) group can act as a hydrogen bond acceptor.[2] This allows thiourea derivatives to bind effectively with a variety of biological targets like enzymes and receptors, often playing a crucial role in the stability of ligand-receptor interactions.[3][4]

-

Metal Coordination: The presence of nitrogen and sulfur atoms with lone pairs of electrons makes thiourea derivatives excellent ligands for a wide range of metal ions. This property is not only crucial for their biological activity in forming stable metal complexes but also for their application as chemical sensors and in materials science.[5][6]

-

Structural Flexibility: The hydrogens on the nitrogen atoms can be readily substituted with a vast array of alkyl, aryl, or heterocyclic moieties. This allows for extensive structural modification, enabling the fine-tuning of electronic, steric, and lipophilic properties to optimize activity for a specific application.[3][7]

These attributes have cemented the status of thiourea as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological activities.[8][9]

Chapter 2: Synthesis and Characterization of Novel Thiourea Derivatives

The development of novel thiourea derivatives hinges on efficient synthetic strategies and robust analytical characterization.

General Synthetic Strategy

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions.

Rationale: The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by the nucleophilic amine. The reaction proceeds readily, often in a suitable solvent like acetone or tetrahydrofuran (THF) at room temperature.[10][11]

Experimental Protocol: General Synthesis of a 1,3-Disubstituted Thiourea Derivative

-

Reactant Preparation: Dissolve one equivalent of the desired amine in dry acetone in a round-bottom flask.

-

Reaction Initiation: Add one equivalent of the corresponding isothiocyanate to the solution dropwise while stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12]

-

Product Isolation: The product often precipitates out of the solution upon completion. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., hexane) to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.[13]

.dot

Caption: Generalized workflow for thiourea derivative synthesis.[9]

Analytical Characterization

Confirming the structure and purity of synthesized derivatives is a critical step. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Principle & Application for Thiourea Derivatives | Reference |

| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. Confirms the presence of key functional groups: N-H stretching (3100-3400 cm⁻¹), C=S stretching (700-850 cm⁻¹), and C-N stretching. | [14] |

| NMR Spectroscopy | Uses magnetic fields to determine the arrangement of atoms. ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. The thiocarbonyl carbon (C=S) gives a characteristic ¹³C signal around 178-184 ppm. | [14] |

| Mass Spectrometry (MS) | Ionizes the molecule and measures its mass-to-charge ratio. Determines the molecular weight and provides fragmentation patterns that confirm the structure. | [14] |

| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Used for purification and to determine the purity of the final compound. | [14] |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. Provides definitive structural proof and insights into intermolecular interactions like hydrogen bonding. | [15] |

Chapter 3: Applications in Drug Discovery and Development

The structural versatility of thiourea derivatives has made them potent candidates for a wide array of therapeutic applications.

Anticancer Agents

Thiourea derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to target multiple pathways involved in carcinogenesis.[4][5]

Mechanism of Action: Their anticancer effects are often attributed to the inhibition of key enzymes essential for cancer cell proliferation and survival. These include:

-